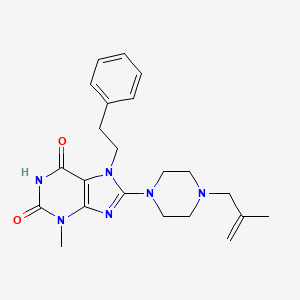

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

描述

属性

IUPAC Name |

3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8H,1,9-15H2,2-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEURRRNGTHYCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

Substitution Reactions:

Piperazine Derivative Addition: The 8-position substitution with the piperazine derivative can be carried out through nucleophilic substitution reactions, where the piperazine ring is introduced using a suitable piperazine derivative and a leaving group on the purine core.

Final Modifications: The 2-methylallyl group can be introduced via a substitution reaction, often using an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, such as nitro groups if present.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the substituent groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while reduction could produce amine derivatives.

科学研究应用

Chemistry: As a complex organic molecule, it can be used as a building block for synthesizing more complex compounds or as a model compound for studying purine chemistry.

Biology: Its structural similarity to nucleotides may make it useful in studying DNA/RNA interactions or as a potential inhibitor of enzymes involved in nucleotide metabolism.

Medicine: The compound could be investigated for its potential pharmacological properties, such as antiviral, anticancer, or antimicrobial activities.

Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

作用机制

The mechanism of action of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide metabolism by mimicking natural substrates or binding to active sites.

DNA/RNA Interaction: It could intercalate into DNA or RNA, disrupting normal cellular processes.

Receptor Binding: The compound might interact with specific receptors, modulating signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

Purine-2,6-dione derivatives with piperazine-linked substituents exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Structural and Functional Insights

Thietan-3-yl (): Introduces a sulfur-containing heterocycle, improving bioavailability (0.97 relative bioavailability) . Benzyl (): Facilitates CNS penetration, enabling 5-HT receptor modulation .

Position 8 Piperazine Substituents: 2-Methylallyl (Target Compound): Balances steric bulk and hydrophobicity, likely optimizing receptor engagement . Cyclopropanecarbonyl (NCT-501): Enhances selectivity for ALDH isoforms via acyl-group interactions .

Biological Activity Correlations :

- Antiplatelet activity is strongly associated with 7-arylalkyl groups (e.g., phenethyl, thietan) and 8-piperazine derivatives .

- Antidepressant effects require 7-benzyl and extended piperazine-arylalkyl chains for 5-HT receptor affinity .

- Antimycobacterial activity is linked to propargyl and difluorobenzyl groups targeting cell wall biosynthesis .

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione?

- Methodology : Synthesis typically involves multi-step reactions, including alkylation of the purine core, piperazine substitution, and functional group modifications. For example:

- Alkylation : Introduce phenethyl and methyl groups via nucleophilic substitution using alkyl halides under basic conditions (e.g., NaH/DMF) .

- Piperazine coupling : Attach the 4-(2-methylallyl)piperazine moiety via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the compound’s structure be confirmed experimentally?

- Methodology :

- NMR spectroscopy : Analyze - and -NMR spectra for diagnostic peaks (e.g., purine C=O at ~165–170 ppm, piperazine N–CH₂ at 2.5–3.5 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ ~500–550 Da) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and substituent positions .

Q. What are the compound’s physicochemical properties relevant to in vitro assays?

- Methodology :

- LogP : Determine via reversed-phase HPLC (C18 column, methanol/water gradient) or shake-flask method; expected logP ~2.5–3.5 due to hydrophobic phenethyl/allyl groups .

- Solubility : Assess in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to detect degradation products .

Advanced Research Questions

Q. How does structural modification of the piperazine or purine moieties affect target binding?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 2-methylallyl with ethyl or furan groups) and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or polymerase targets) .

- Molecular docking : Use AutoDock Vina to model interactions with binding pockets (e.g., purine C=O with catalytic lysine residues) .

- Free-energy calculations : Apply MM-PBSA to quantify contributions of substituents (e.g., phenethyl hydrophobicity) to binding affinity .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) to identify ADME limitations .

- Tissue distribution studies : Use radiolabeled compound (e.g., ) and autoradiography to assess penetration into target organs .

- Metabolite identification : Employ LC-HRMS to detect phase I/II metabolites (e.g., oxidation of allyl groups) that may alter activity .

Q. How can computational modeling optimize selectivity against off-target enzymes?

- Methodology :

- QSAR modeling : Train models on datasets of purine analogs to predict selectivity for specific enzyme isoforms (e.g., PDE vs. kinase targets) .

- Binding pocket analysis : Use PyMol to compare steric/electrostatic features of target vs. off-target enzymes (e.g., ATP-binding sites) .

- Dynamics simulations : Run 100-ns MD simulations (AMBER) to evaluate conformational stability of ligand-enzyme complexes .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Gene knockdown : Use siRNA or CRISPR to silence putative targets (e.g., viral polymerases) and assess rescue of compound efficacy .

- Thermal shift assays : Measure protein melting temperatures () with/without compound to confirm direct binding .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., apoptosis markers) .

Critical Analysis of Evidence

- Contradictions : Some studies report divergent logP values (2.5–3.5) due to variations in measurement techniques (HPLC vs. shake-flask) .

- Gaps : Limited data on metabolite toxicity and long-term stability in biological matrices.

- Recommendations : Prioritize in vivo PK/PD studies and metabolite profiling to bridge translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。